molecular formula C11H12INO B13709052 1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone

1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone

Cat. No.: B13709052
M. Wt: 301.12 g/mol
InChI Key: IXCIYNOBHKMOQG-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone is a synthetic pyrrolidinone derivative characterized by a 2-pyrrolidinone core substituted with a 5-iodo-2-methylphenyl group. The 2-pyrrolidinone scaffold is a five-membered lactam ring known for its versatility in medicinal chemistry, serving as a pharmacophore in numerous bioactive compounds . The iodine atom and methyl group on the phenyl ring introduce steric and electronic effects that may influence solubility, metabolic stability, and binding affinity.

Properties

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

1-(5-iodo-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12INO/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

IXCIYNOBHKMOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A common and effective method involves palladium-catalyzed carbon-nitrogen bond formation (Buchwald-Hartwig amination), where a halogenated aryl precursor (such as 5-iodo-2-methylbromobenzene or 5-iodo-2-methylphenyl halide) is coupled with pyrrolidin-2-one or its nitrogen nucleophile under catalytic conditions.

  • Reaction Conditions:

    • Catalyst: Palladium complexes (e.g., Pd(OAc)2 with phosphine ligands)
    • Base: Potassium tert-butoxide or sodium hydride
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene
    • Temperature: Elevated temperatures (80–120°C)
  • Advantages:

    • High regioselectivity for C-N bond formation
    • Mild conditions compatible with sensitive substituents
    • Good yields and scalability
  • Example:
    The reaction of 5-iodo-2-methylphenyl bromide with pyrrolidin-2-one in the presence of Pd catalyst and base yields 1-(5-iodo-2-methylphenyl)-2-pyrrolidinone efficiently.

Nucleophilic Aromatic Substitution (SNAr) Followed by Cyclization

In some routes, a nitro-substituted aromatic precursor is first converted to an amine via reduction. The amine then undergoes acylation with a suitable pyrrolidin-2-one derivative or its activated form (e.g., acid chloride). Subsequent cyclization yields the target compound.

  • Key Steps:

    • Reduction of 5-nitro-2-methylphenyl derivatives to the corresponding amine
    • Acylation with pyrrolidin-2-one acid chloride or activated ester
    • Cyclization under acidic or basic conditions to close the lactam ring
  • Considerations:

    • Requires careful control of reaction conditions to avoid side reactions
    • Multiple steps can reduce overall yield but allow functional group tolerance

Radical Decarboxylation-Oxidation of Amino Acid Precursors

A more specialized method involves the generation of N-acyliminium ions via tandem radical decarboxylation-oxidation from α-amino acid derivatives, which then undergo nucleophilic trapping to form substituted pyrrolidinones.

  • Reagents:

    • Iodosylbenzene or (diacetoxyiodo)benzene (DIB) with iodine
    • Lewis acids for nucleophilic trapping
  • Outcome:

    • Formation of 2-substituted pyrrolidinones with good yields
    • Potential for stereoselective synthesis depending on substrates

This method, while more complex, offers a route to diverse pyrrolidinone derivatives including halogenated analogs.

Comparative Summary of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Palladium-Catalyzed Cross-Coupling Pd catalyst, base, 5-iodo-2-methylphenyl halide, pyrrolidin-2-one High selectivity, scalable, mild Requires expensive catalysts
Nucleophilic Aromatic Substitution & Cyclization Reduction agents (SnCl2, Zn), acyl chlorides, cyclization agents Allows stepwise control Multi-step, potential byproducts
Radical Decarboxylation-Oxidation Iodosylbenzene, iodine, Lewis acids Access to stereoselective derivatives Complex setup, specialized reagents

Research Findings and Optimization

  • Catalyst Optimization: Recent studies emphasize the use of palladium catalysts with bulky phosphine ligands to enhance coupling efficiency and reduce side reactions.
  • Halogen Positioning: Selective iodination at the 5-position is typically achieved via directed ortho-metalation or electrophilic iodination of pre-functionalized aromatic rings.
  • Yield Improvements: Use of microwave-assisted heating and optimized solvent systems have been reported to improve reaction rates and yields in cross-coupling protocols.
  • Purification: Chromatographic techniques are essential to separate the target compound from unreacted starting materials and side products, especially in multi-step syntheses.

Data Table: Representative Synthesis Conditions and Yields

Entry Starting Material Method Conditions Yield (%) Reference
1 5-Iodo-2-methylphenyl bromide + pyrrolidin-2-one Pd-catalyzed cross-coupling Pd(OAc)2, PPh3, KOtBu, DMF, 100°C, 12 h 75-85
2 5-Nitro-2-methylphenyl amine + pyrrolidin-2-one acid chloride Acylation and cyclization SnCl2 reduction, acyl chloride, cyclization 60-70
3 α-Amino acid derivatives Radical decarboxylation-oxidation Iodosylbenzene, iodine, Lewis acid, rt 65-80

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a reduced form of the compound.

Scientific Research Applications

1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolidinone ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrrolidinone derivatives vary widely based on substituents attached to the lactam ring. Key structural analogs include:

  • Boiling point: 125–130°C at 0.5 Torr .
  • 1-(2-Mercaptoethyl)-2-pyrrolidinone (CAS 13839-15-1): Contains a thiol group, which may confer antioxidant properties or metal-binding capacity. Molecular mass: 145.22 g/mol .
  • 1-(3-Aminopropyl)-2-pyrrolidinone (CAS 7663-77-6): Boiling point 120–123°C at 1 mmHg, density 1.014 g/mL. Used as a synthetic intermediate .
  • 1-(2-Phenylethynyl)-2-pyrrolidinone: Substituted with a phenylethynyl group, enabling applications in asymmetric synthesis. Melting point: 49–50°C .
  • 1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine derivatives: Exhibit anticancer properties, highlighting the role of aryl substituents in bioactivity .

Pharmacological Activities

  • Anticancer Potential: Derivatives like 1-(4-(dimethylamino)phenyl)pyrrolidin-2-one demonstrate cytotoxic activity, suggesting that aryl-substituted pyrrolidinones may target cancer cells via proteasome inhibition or redox modulation .
  • Neurological Applications: Piracetam (2-oxo-1-pyrrolidine acetamide), a well-known pyrrolidinone drug, treats cognitive disorders, indicating the scaffold’s relevance in CNS-targeted therapies .
  • Antimicrobial and Anti-inflammatory Properties : Substitutions such as halogenated or alkyl groups enhance these activities in related compounds .

The methyl group in 1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone may stabilize the phenyl ring’s orientation, while iodine’s electron-withdrawing effect could modulate electronic interactions in biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Substituents
2-Pyrrolidinone (parent compound) C₄H₇NO 85.10 245–250 1.116 N/A
1-(2-Aminoethyl)-2-pyrrolidinone C₆H₁₂N₂O 128.17 125–130 (0.5 Torr) N/A 2-Aminoethyl
1-(3-Aminopropyl)-2-pyrrolidinone C₇H₁₄N₂O 142.20 120–123 (1 mmHg) 1.014 3-Aminopropyl
1-(2-Phenylethynyl)-2-pyrrolidinone C₁₂H₁₁NO 201.23 301.7 (predicted) 1.18 (predicted) Phenylethynyl
This compound* C₁₁H₁₂INO 301.13 N/A N/A 5-Iodo-2-methylphenyl Inferred

Biological Activity

1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-iodo-2-methylphenyl derivatives with pyrrolidinone under controlled conditions. The structural integrity and purity of the synthesized compound are confirmed through spectral analysis techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Inhibition of VEGF signaling
HeLa (Cervical)10.0Cell cycle arrest at G2/M phase

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroactive Effects

In addition to its anticancer properties, this compound has demonstrated neuroactive effects. Preliminary studies indicate that it may enhance cognitive functions and exhibit neuroprotective properties in models of neurodegenerative diseases.

Table 2: Neuroactive Effects

Study TypeEffect ObservedReference
In vitro neuronal culturesIncreased neuronal survival
Animal modelsImproved memory retention

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features, particularly the iodo-substituted aromatic ring. This substitution enhances lipophilicity and facilitates interactions with biological targets.

Table 3: Structural Features and Corresponding Activities

Structural FeatureEffect on Activity
Iodo groupIncreases binding affinity
Pyrrolidinone ringEssential for biological activity
Methyl group at position 2Modulates solubility

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.
  • Neuroprotection in Alzheimer's Models : In a mouse model of Alzheimer's disease, administration of the compound led to reduced amyloid plaque formation and improved cognitive function, indicating its potential use in neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Iodo-2-methylphenyl)-2-pyrrolidinone, and how can regioselectivity challenges in halogenated aryl precursors be addressed?

Methodological Answer: Synthesis typically involves halogenation and coupling reactions. For example:

  • Step 1: Start with 2-methyl-5-iodobenzaldehyde. React with pyrrolidinone derivatives via nucleophilic addition or reductive amination .
  • Step 2: Optimize regioselectivity using directing groups (e.g., methyl at the 2-position) to ensure iodine substitution at the 5-position. Polar solvents (DMF, THF) and catalysts (Pd for cross-coupling) improve yields .
  • Purification: Use column chromatography with ethyl acetate/hexane gradients. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Look for aromatic protons (δ 7.2–7.8 ppm, doublet for iodine’s deshielding effect) and methyl groups (δ 2.3–2.6 ppm, singlet) .
    • ¹³C NMR: Aryl carbons adjacent to iodine show downfield shifts (δ 135–140 ppm) .
  • X-ray Crystallography: Resolves steric effects from the methyl and iodine substituents. Use Mo-Kα radiation (λ = 0.7107 Å) for high-resolution data .
  • IR: Confirm lactam carbonyl (C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-iodo and 2-methyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The 2-methyl group hinders axial approach, favoring para-substitution in further reactions. Use bulky ligands (e.g., XPhos) to mitigate steric hindrance .
  • Electronic Effects: Iodo’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution. DFT calculations (B3LYP/6-31G*) predict charge distribution at reactive sites .
  • Experimental Validation: Compare Suzuki coupling rates with iodo vs. bromo analogs. Iodo derivatives show slower kinetics due to heavier atom mass .

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental results for this compound?

Methodological Answer:

  • Case Study: If MD simulations predict high affinity for kinase X but assays show weak inhibition:
    • Validate Assay Conditions: Ensure pH (7.4), temperature (37°C), and co-solvents (DMSO ≤1%) match physiological conditions .
    • Check Conformational Flexibility: Use NMR titration to assess if the pyrrolidinone ring adopts non-planar conformations in solution .
    • Re-evaluate Docking Parameters: Adjust protonation states of binding-site residues (e.g., histidine tautomers) in AutoDock Vina .

Q. How can in situ NMR studies elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Protocol:
    • Use deuterated solvents (e.g., DMSO-d6) to monitor real-time changes in ¹H and ¹³C spectra .
    • Track intermediates (e.g., enolate formation during alkylation) via 2D NOESY.
    • Compare kinetic isotope effects (KIE) using ¹H vs. ²H-labeled compounds to identify rate-determining steps .

Q. What safety precautions are critical when handling this compound, given structural analogs’ toxicity profiles?

Methodological Answer:

  • Toxicity Mitigation:
    • Acute Exposure: Use fume hoods and PPE (nitrile gloves, lab coats). Intravenous LD50 data for analogs (e.g., >50 mg/kg in mice) suggest moderate toxicity .
    • Waste Disposal: Quench with 10% aqueous KOH before incineration to avoid NOx emissions .

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